2-(Thiophen-2-ylmethyl)propanedioic acid 2-(Thiophen-2-ylmethyl)propanedioic acid An impurity of Eprosartan. Eprosartan is an angiotensin II receptor antagonist used for the treatment of high blood pressure.
Brand Name: Vulcanchem
CAS No.: 4475-24-5
VCID: VC21345877
InChI: InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12)
SMILES: C1=CSC(=C1)CC(C(=O)O)C(=O)O
Molecular Formula: C8H8O4S
Molecular Weight: 200.21 g/mol

2-(Thiophen-2-ylmethyl)propanedioic acid

CAS No.: 4475-24-5

Cat. No.: VC21345877

Molecular Formula: C8H8O4S

Molecular Weight: 200.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-ylmethyl)propanedioic acid - 4475-24-5

CAS No. 4475-24-5
Molecular Formula C8H8O4S
Molecular Weight 200.21 g/mol
IUPAC Name 2-(thiophen-2-ylmethyl)propanedioic acid
Standard InChI InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12)
Standard InChI Key PGGOEUVKDHKGKQ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC(C(=O)O)C(=O)O
Canonical SMILES C1=CSC(=C1)CC(C(=O)O)C(=O)O
Appearance Solid powder

2-(Thiophen-2-ylmethyl)propanedioic acid, also known as 2-(2-thienylmethyl)malonic acid, is an organic compound with the molecular formula C₈H₈O₄S. It features a thiophene ring linked to a malonic acid moiety, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in organic synthesis and medicinal chemistry due to its versatility as a building block for more complex molecules.

Synthesis Methods

The synthesis of 2-(Thiophen-2-ylmethyl)propanedioic acid typically involves a Knoevenagel condensation reaction between thiophene-2-carbaldehyde and malonic acid in the presence of a base such as sodium ethoxide. This reaction is followed by decarboxylation to yield the desired product. For industrial production, optimization techniques may include the use of continuous flow reactors and efficient purification methods to enhance yield and purity.

Chemical Reactions and Applications

2-(Thiophen-2-ylmethyl)propanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of the compound, facilitating the synthesis of derivatives with enhanced properties for specific applications.

Reaction TypeReagentsProducts
OxidationHydrogen peroxide or m-chloroperbenzoic acidThiophene sulfoxides or sulfones
ReductionLithium aluminum hydride or sodium borohydrideThiophene-2-methanol or thiophene-2-carbaldehyde
SubstitutionHalogens or nitrating agents under acidic conditionsHalogenated or nitrated thiophene derivatives

Biological Activities and Research Findings

Biological ActivityMechanism of ActionPotential Applications
Antimicrobial ActivityInhibition of bacterial cell wall synthesis enzymesDevelopment of new antibiotics
Anticancer ActivityInduction of apoptosis in cancer cells by affecting cell cycle regulationCancer therapy

Industrial and Pharmaceutical Applications

In industry, this compound is utilized in developing materials with specific electronic properties, particularly in organic electronics such as OLEDs and OPVs. In pharmaceutical applications, it serves as a precursor for synthesizing compounds with therapeutic potential, including inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in inflammation and cancer progression.

Safety and Hazards

2-(Thiophen-2-ylmethyl)propanedioic acid is classified as harmful if swallowed, in contact with skin, and causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Handling requires appropriate protective measures and adherence to safety protocols.

Hazard ClassDescription
Acute Tox. 4Harmful if swallowed
Skin Irrit. 2Causes skin irritation
Eye Irrit. 2Causes serious eye irritation
STOT SE 3May cause respiratory irritation

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